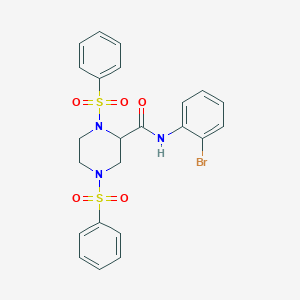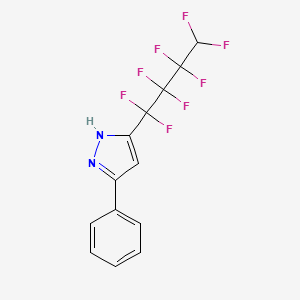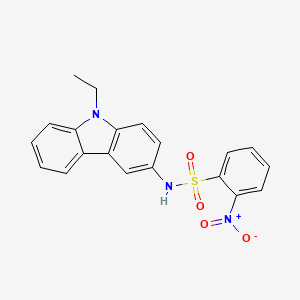![molecular formula C10H16F6N2O B5171507 1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5171507.png)
1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is an organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and unique chemical properties, making the compound valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea typically involves the reaction of 1,1,1-trifluoro-2-(trifluoromethyl)butan-2-amine with butan-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Formation of urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives
Scientific Research Applications
1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-methylbutan-2-one: Similar in structure but lacks the urea functional group.
2-(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3-norbornyl methacrylate: Contains similar trifluoromethyl groups but differs in overall structure and functional groups.
Uniqueness
1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is unique due to the presence of both trifluoromethyl groups and the urea functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6N2O/c1-4-6(3)17-7(19)18-8(5-2,9(11,12)13)10(14,15)16/h6H,4-5H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIXJSPKJKQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)

![(2Z)-2-[(4-CHLOROPHENYL)FORMAMIDO]-3-(3,4-DIMETHOXYPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE](/img/structure/B5171435.png)
![METHYL 3-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5171437.png)

![N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B5171456.png)
![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B5171458.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B5171465.png)
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
